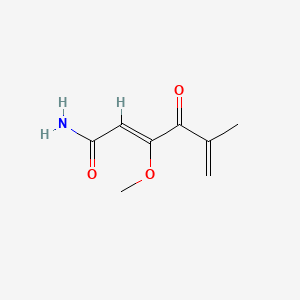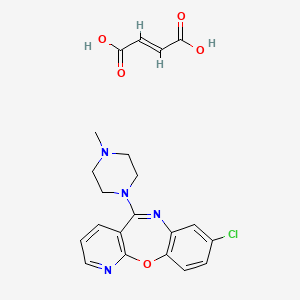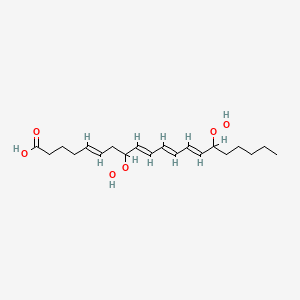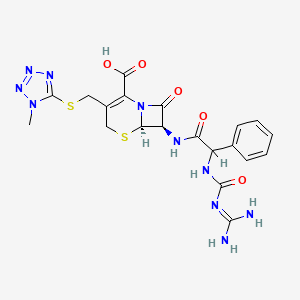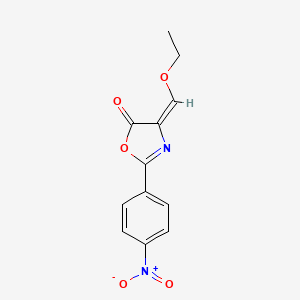
2-(p-Nitrophenyl)-4-ethoxymethyleneoxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-nitrophenyl)-4-ethoxymethyleneoxazol-5-one is a 1,3-oxazolone derivative having a nitrophenyl substituent at the 2-position, an ethoxymethylene group at the 4-position, and an oxo group at the 5-position. It has a role as a hapten. It is a gamma-lactone and a member of 1,3-oxazoles.
Scientific Research Applications
Chemical Reactions and Synthesis
2-(p-Nitrophenyl)-4-ethoxymethyleneoxazol-5-one has been involved in various chemical reactions. For instance, it undergoes Diels–Alder reactions with different dienophiles, leading to the formation of endo- and exo-adducts. In some reactions, the adducts can decompose to form other compounds, like N-substituted 3-hydroxy-2-(p-nitrophenyl)-4,5-pyridinecarboximides, under certain conditions, such as the presence of water as an impurity in acetonitrile solution (Ibata et al., 1986). Additionally, 2-(p-Nitrophenyl)-4-ethoxymethyleneoxazol-5-one has been used to synthesize cyclic hydroxamic acids and lactams with 2,3‐dioxo‐1,4‐benzoxazine skeleton, which are interesting for their biological and pharmaceutical properties (Hartenstein & Sicker, 1993).
Material Science and Polymer Research
In material science, derivatives of 2-(p-Nitrophenyl)-4-ethoxymethyleneoxazol-5-one, such as nitrophenyl maleimide, have been explored in the field of polymer science. These derivatives are used in copolymerization processes to create materials with specific properties, such as statistical copolymers rich in maleimide or oxazoline units (Rivas & Pizarro, 1989).
Biochemical Applications
In the biochemical domain, derivatives of this compound have been used in cytochemical studies, particularly in the demonstration of enzymatic activities like succinic dehydrogenase in tissue sections (Nachlas et al., 1957). This demonstrates its utility in enhancing our understanding of biochemical processes at the cellular level.
Spectroscopic Analysis
There is also evidence of its use in spectroscopic studies, such as vibrational spectroscopic studies and ab initio calculations, to understand the molecular structure and characteristics of related compounds (Mary et al., 2008).
Antimicrobial Research
Furthermore, certain derivatives of 2-(p-Nitrophenyl)-4-ethoxymethyleneoxazol-5-one have been explored for their potential antimicrobial activity, which is crucial for the development of new drugs and treatment methods (Al-Alzawi et al., 2023).
properties
Product Name |
2-(p-Nitrophenyl)-4-ethoxymethyleneoxazol-5-one |
|---|---|
Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-7-10-12(15)19-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3/b10-7+ |
InChI Key |
ZMARVJHNAZOGEK-JXMROGBWSA-N |
Isomeric SMILES |
CCO/C=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CCOC=C1C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC=C1C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)


